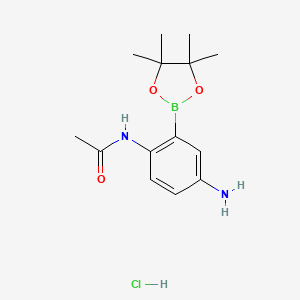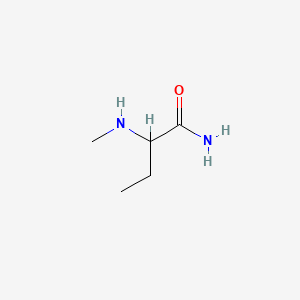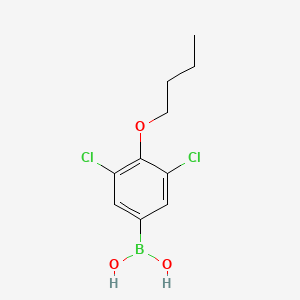![molecular formula C10H12ClN3 B572616 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine hydrochloride CAS No. 1354801-06-1](/img/structure/B572616.png)
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine hydrochloride
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H12ClN3 and its molecular weight is 209.677. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Medikamenten für chronisch-entzündliche Erkrankungen
Diese Verbindung wurde auf ihr Potenzial bei der Entwicklung von Medikamenten gegen den Chemokin-CC-Rezeptor-Subtyp 2 (CCR2) untersucht. CCR2 ist an verschiedenen chronisch-entzündlichen Erkrankungen beteiligt, was diese Verbindung zu einem Kandidaten für therapeutische Interventionen in diesem Bereich macht .
Behandlung von Migräne
Es wurde in klinischen Studien als oraler Calcitonin-Gen-verwandter Peptid (CGRP)-Antagonist zur Behandlung von Migräne eingesetzt. CGRP ist ein Neuropeptid, das eine entscheidende Rolle in der Pathophysiologie der Migräne spielt .
Synthese von Derivaten für biologische Aktivitäten
Die Verbindung dient als Vorläufer für die Synthese verschiedener Derivate mit potenziellen biologischen Aktivitäten. So wurde beispielsweise die Synthese von 6-Methyl-9-Phenethyl-6,7,8,9-tetrahydro-5H-pyrrolo[2,3-b:4,5-c’]dipyridine-Derivaten dokumentiert .
Pyrrolopyrazin-Gerüst in der pharmazeutischen Chemie
Das Pyrrolopyrazin-Gerüst, zu dem diese Verbindung gehört, ist für eine große Bandbreite an biologischen Aktivitäten bekannt. Dies macht es zu einer wichtigen Struktur in der pharmazeutischen Chemie für die Entwicklung neuer Therapeutika .
Wechselwirkung mit dem Lysophosphatidsäure (LPA)-Rezeptor
Die Forschung hat die Wechselwirkung dieser Verbindung mit LPA-Rezeptoren untersucht. LPA ist ein bioaktiver Lipidmediator, der an verschiedenen biologischen Funktionen wie der Kontraktion der glatten Muskulatur und der Zellproliferation beteiligt ist .
Synthetische Ansätze und chemische Eigenschaften
Die Synthesemethoden und chemischen Eigenschaften der Verbindung sind in der chemischen Forschung von Interesse, um neue Syntheseansätze zu entwickeln und ihr Verhalten unter verschiedenen Bedingungen zu verstehen .
Eigenschaften
IUPAC Name |
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-2-8-7-3-5-11-6-9(7)13-10(8)12-4-1;/h1-2,4,11H,3,5-6H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGYEDDZIZBCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856452 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354801-06-1 | |
| Record name | 6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90856452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How do structural modifications of the 5H-Pyrrolo[2,3-b]pyrazine scaffold impact its activity against FGFR kinases?
A1: Research indicates that introducing a dimethoxybenzene group to the 5H-Pyrrolo[2,3-b]pyrazine scaffold significantly enhances its inhibitory activity against FGFR kinases. Further modifications, such as adding specific substituents to the dimethoxybenzene ring, can fine-tune the potency and selectivity of these inhibitors. [, ]
Q2: What structural features of aloisine A contribute to its inhibitory activity against CDKs and GSK-3?
A2: Aloisine A, a 6-phenyl[5H]pyrrolo[2,3-b]pyrazine derivative, exhibits potent inhibitory activity against specific CDKs (CDK1/cyclin B, CDK2/cyclin A-E, CDK5/p25) and GSK-3 α/β. [] This inhibitory activity stems from its interaction with the ATP-binding pocket of these kinases, forming two crucial hydrogen bonds with the backbone nitrogen and oxygen atoms of Leu83. This interaction effectively competes with ATP binding, ultimately inhibiting kinase activity. []
Q3: How does the substitution at the 6-position of the 5H-Pyrrolo[2,3-b]pyrazine core affect its biological activity?
A3: Studies using aloisine derivatives have shown that modifications at the 6-position significantly influence their inhibitory activity against cyclin-dependent kinase-1 (CDK-1/cyclin B). [] Computational models, utilizing topological indices such as the Wiener Index, Zagreb group parameter, and eccentric connectivity index, have successfully predicted the activity of various aloisine analogues with up to 84% accuracy. [] This highlights the impact of even subtle structural changes at this position on biological activity.
Q4: Can you explain the impact of modifications to the 7-position of 5H-Pyrrolo[2,3-b]pyrazine on its activation of CFTR?
A4: Research on 5H-Pyrrolo[2,3-b]pyrazine derivatives like RP107, a known CFTR activator, has shown that the 7-n-butyl substituent plays a crucial role in its activity. [, ] Replacing the 4-hydroxyphenyl group with fluorine at specific positions, such as in RP193, retains CFTR activation capability while significantly reducing toxicity. [] This suggests that modifications at the 7-position can be strategically employed to optimize both the efficacy and safety profiles of these compounds.
Q5: How do 5H-Pyrrolo[2,3-b]pyrazine derivatives interact with their target proteins?
A5: 5H-Pyrrolo[2,3-b]pyrazine derivatives often function as kinase inhibitors. They achieve this by binding to the ATP-binding pocket of the target kinase, effectively competing with ATP and preventing the kinase from phosphorylating its substrates. [] This inhibition of phosphorylation can disrupt various cellular processes, depending on the specific kinase targeted.
Q6: What are the downstream effects of inhibiting FGFR kinases with 5H-Pyrrolo[2,3-b]pyrazine derivatives?
A6: FGFRs are implicated in several cellular processes, including cell growth, differentiation, and survival. Inhibiting these kinases with specific 5H-Pyrrolo[2,3-b]pyrazine derivatives can lead to a cascade of downstream effects. These effects include the inhibition of tumor cell proliferation, the induction of apoptosis (programmed cell death), and the suppression of angiogenesis (formation of new blood vessels), ultimately contributing to the compound's anti-cancer activity. []
Q7: How does the activation of CFTR by compounds like RP107 affect chloride ion transport in epithelial cells?
A7: RP107, a 5H-Pyrrolo[2,3-b]pyrazine derivative, acts as a potent activator of CFTR, a chloride ion channel located on the surface of epithelial cells. [] By binding to CFTR, RP107 enhances the channel's open probability, leading to increased chloride ion transport across the cell membrane. This enhanced chloride ion transport can help hydrate the airway surface liquid in the lungs, making it easier to clear mucus and improving lung function in individuals with cystic fibrosis. []
Q8: What are some efficient synthetic routes for producing 5H-Pyrrolo[2,3-b]pyrazine derivatives?
A8: Several synthetic strategies have been developed, including:
- Thermal Cyclization: Pyrazinylhydrazones can undergo thermal cyclization to produce substituted 5H-pyrrolo[2,3-b]pyrazines. []
- Palladium-Catalyzed Heteroannulation: This method utilizes palladium catalysts to facilitate the formation of the pyrrolopyrazine ring system. It offers a versatile approach for creating diversely substituted derivatives. [, , , , , , , , ]
- Gold-Catalyzed Reactions: Researchers have successfully employed gold catalysts for the synthesis of specific 5H-Pyrrolo[2,3-b]pyrazine derivatives, particularly those containing diaryl sulfide moieties. This method exploits the unique reactivity of gold catalysts in nitrene transfer reactions. []
Q9: How is the structure of 5H-Pyrrolo[2,3-b]pyrazine derivatives confirmed?
A9: Structural characterization of 5H-Pyrrolo[2,3-b]pyrazine derivatives is routinely achieved through a combination of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, which provides information about the compound's carbon and hydrogen framework, and Mass Spectrometry (MS), which helps determine the molecular weight and fragmentation pattern, aiding in structural elucidation. Additionally, Infrared (IR) spectroscopy can be employed to identify specific functional groups present in the molecule.
Q10: What are the potential therapeutic applications of 5H-Pyrrolo[2,3-b]pyrazine derivatives?
A10: This class of compounds has shown promise in several therapeutic areas, including:
- Oncology: As potent FGFR kinase inhibitors, these derivatives demonstrate potential as anti-cancer agents, particularly against cancers driven by FGFR aberrations. [, ]
- Cystic Fibrosis: Compounds like RP107, by activating CFTR, hold potential as therapeutics for cystic fibrosis, aiming to improve chloride ion transport and ameliorate disease symptoms. [, ]
- Neurodegenerative Diseases: The inhibitory activity of certain derivatives against GSK-3, a kinase implicated in Alzheimer's disease, suggests their potential in treating neurodegenerative disorders. []
Q11: Are there any computational chemistry studies on 5H-Pyrrolo[2,3-b]pyrazine derivatives?
A11: Yes, computational chemistry plays a vital role in understanding and predicting the properties of these compounds. Molecular modeling techniques are employed to study their interactions with target proteins, enabling researchers to design more potent and selective inhibitors. [, , , , ] Quantitative structure-activity relationship (QSAR) studies, like those conducted on aloisine derivatives, correlate structural features with biological activity, guiding the development of new and improved compounds. []
Q12: What are the known methods for synthesizing dipyrrolopyrazine (DPP) derivatives from pyrrolopyrazines?
A12: Research highlights the use of Sonogashira reactions to efficiently convert pyrrolopyrazine scaffolds into their corresponding 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazines derivatives. [, ] This method, involving a palladium-catalyzed coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a valuable route to access these structurally complex and potentially useful DPP derivatives. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


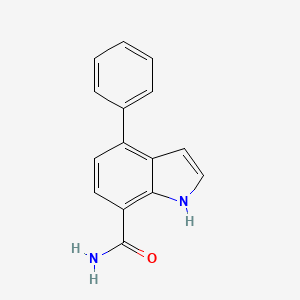
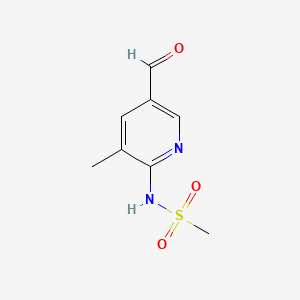

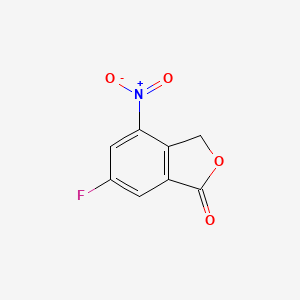
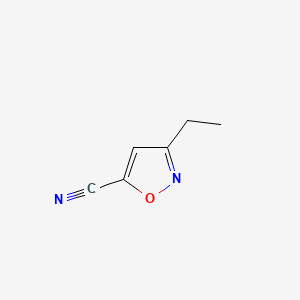
![N',N'-Diethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B572542.png)
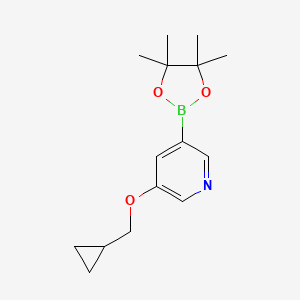
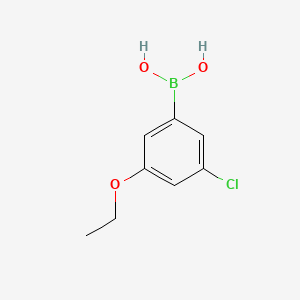
![7-(3-Bromophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B572546.png)
![5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B572547.png)
